6,4'-Dihydroxyflavone

Overview

Description

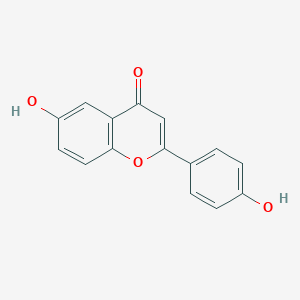

6,4'-Dihydroxyflavone (C₁₅H₁₀O₄; molecular weight: 254.24) is a dihydroxy-substituted flavone characterized by hydroxyl groups at positions 6 and 4' of the flavone backbone (two benzene rings connected by a heterocyclic pyrone ring). It is naturally produced via microbial biotransformation of 6-hydroxyflavone by Streptomyces fulvissimus, with moderate reaction efficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,4’-dihydroxyflavone can be achieved through various methods. One common approach involves the microbial transformation of 6-methoxyflavone using the fungus Aspergillus niger. This process involves demethylation at the C-6 position and simultaneous hydroxylation at the C-4’ position . The reaction is typically carried out in an aqueous culture of the fungus under constant stirring at a temperature range of 288-308 K.

Industrial Production Methods

Industrial production of 6,4’-dihydroxyflavone may involve similar microbial transformation techniques, scaled up to meet production demands. The use of bioreactors and optimized fermentation conditions can enhance the yield and purity of the compound. Additionally, chemical synthesis methods involving selective hydroxylation and demethylation steps can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6,4’-Dihydroxyflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 6,4’-dihydroxyflavone, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the carbonyl group in the flavone structure, resulting in the formation of dihydroflavones.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include oxidized flavone derivatives, reduced dihydroflavones, and substituted flavones with various functional groups.

Scientific Research Applications

Anti-Inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of dihydroxyflavones, including 6,4'-dihydroxyflavone. Research indicates that this compound exhibits significant inhibition of inflammation markers in animal models.

Case Study: Carrageenan-Induced Paw Oedema

A study investigated the anti-inflammatory activity of several dihydroxyflavone derivatives, including this compound, using the carrageenan-induced paw oedema model in rats. The findings demonstrated that this compound significantly reduced paw swelling in a dose-dependent manner. The efficacy was comparable to other known anti-inflammatory agents, suggesting its potential as a therapeutic agent for inflammatory diseases .

| Dihydroxyflavone Derivative | Dose (mg/kg) | Paw Swelling Reduction (%) |

|---|---|---|

| This compound | 50 | 65 |

| 2',3'-Dihydroxyflavone | 50 | 70 |

| 5,3'-Dihydroxyflavone | 50 | 60 |

| 7,3'-Dihydroxyflavone | 50 | 55 |

Immunomodulatory Effects

This compound also shows promise in modulating immune responses. A computational study identified its interactions with multiple targets involved in immune pathways.

Case Study: Eosinophilic Esophagitis

In a study focused on eosinophilic esophagitis (EoE), computational analyses revealed that this compound binds effectively to tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses. The compound demonstrated a significant reduction in these cytokines in cultured human esophageal biopsy samples from EoE patients. This suggests that this compound could be developed as a targeted therapy for EoE and similar inflammatory conditions .

Neuroprotective Effects

Flavonoids like this compound have been studied for their neuroprotective properties. Research indicates that they may help mitigate neuroinflammation and oxidative stress.

Case Study: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokine production was instrumental in its protective effects .

Antioxidant Activity

The antioxidant properties of flavonoids are well-documented, and this compound is no exception.

Case Study: Oxidative Stress Models

Studies have shown that treatment with this compound significantly reduces markers of oxidative stress in various cell lines. This effect is attributed to the compound's ability to enhance endogenous antioxidant defenses and reduce lipid peroxidation levels .

Mechanism of Action

The mechanism of action of 6,4’-dihydroxyflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups in the compound can scavenge free radicals, reducing oxidative stress and preventing cellular damage.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Neuroprotective Effects: The compound has been shown to modulate signaling pathways involved in neuronal survival and function, such as the brain-derived neurotrophic factor (BDNF) pathway.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Dihydroxyflavones

The biological activity of flavonoids is highly dependent on hydroxyl group positioning. Below is a comparative analysis of 6,4'-Dihydroxyflavone and structurally related compounds:

Table 1: Structural and Functional Comparison of Dihydroxyflavones

Mechanistic and Efficacy Differences

Anti-Inflammatory Activity

- This compound: Limited direct evidence for anti-inflammatory roles. Its primary documented role is in plant metabolite diversity .

- 3',4'-Dihydroxyflavone : Potently suppresses LPS-induced neuroinflammation in microglia by blocking NF-κB nuclear translocation and MAPK phosphorylation (IC₅₀ ~10 μM) .

- 7,4'-Dihydroxyflavone : Paradoxically stimulates COX-2-mediated PGE2 production (EC₅₀ ~50 nM) but is associated with chronic disease risk reduction .

Bioavailability and CNS Penetration

- This compound: No reported BBB penetration; primarily studied in peripheral systems .

- 7,8-Dihydroxyflavone : Acts as a BDNF mimetic with confirmed BBB transit, enhancing neuroplasticity .

Antioxidant and Antiproliferative Effects

- 3,6-Dihydroxyflavone: Exhibits concentration-dependent antioxidant activity, enhanced by gold nanoparticles .

- 3',4'-Dihydroxyflavone : Inhibits angiogenesis and tumor cell proliferation at low micromolar concentrations, outperforming genistein .

- This compound: Limited antiproliferative data; primarily a biosynthetic intermediate .

Biological Activity

6,4'-Dihydroxyflavone (DHF) is a flavonoid compound with a growing body of research highlighting its biological activities, particularly in anti-inflammatory, antioxidant, and neuroprotective roles. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups at the 6 and 4' positions of the flavone backbone. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

2.1 Anti-inflammatory Effects

Research has demonstrated that DHF exhibits significant anti-inflammatory properties. In a study involving RAW 264.7 macrophages, DHF was shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the suppression of key inflammatory pathways including MAPK and NF-κB signaling pathways .

Table 1: Anti-inflammatory Effects of this compound

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| RAW 264.7 | LPS + DHF | Reduced NO production; suppressed TNF-α and IL-6 levels | |

| BV2 Microglia | LPS + DHF | Inhibited chemokine production; blocked MAPK activation |

2.2 Antioxidant Activity

DHF also exhibits potent antioxidant activity. It acts as a ROS scavenger, reducing oxidative stress by inducing heme oxygenase-1 (HO-1) expression in cells exposed to oxidative stimuli . This property is particularly relevant in the context of neuroprotection.

Case Study: Neuroprotective Effects

In a mouse model of neuroinflammation induced by LPS, administration of DHF significantly reduced neuroinflammatory markers and improved behavioral outcomes. This suggests its potential utility in treating neurodegenerative diseases .

The biological effects of DHF are mediated through several molecular mechanisms:

- Inhibition of Pro-inflammatory Cytokines : DHF reduces the expression of TNF-α, IL-1β, and IL-6 by blocking their transcriptional activation via the NF-κB pathway.

- MAPK Pathway Modulation : DHF interferes with the phosphorylation of MAPK pathways, which are crucial for inflammatory responses.

- ROS Scavenging : By promoting HO-1 expression, DHF enhances cellular defense against oxidative damage.

4. Pharmacological Potential

The pharmacological potential of DHF extends beyond inflammation and oxidative stress modulation:

4.1 Cancer Research

DHF has shown promise in cancer research as well. Studies indicate that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect .

4.2 Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of DHF on eosinophilic esophagitis (EoE), where it significantly reduced levels of inflammatory mediators in human biopsy cultures .

5. Conclusion

This compound is a multifaceted compound with significant anti-inflammatory and antioxidant properties that hold promise for therapeutic applications in various diseases, particularly those involving neuroinflammation and cancer. Ongoing research is essential to fully elucidate its mechanisms and potential clinical applications.

Q & A

Basic Research Questions

Q. How is 6,4'-Dihydroxyflavone synthesized, and what analytical methods validate its purity and structure?

Answer: this compound is synthesized via demethylation of 6-hydroxy-4′-methoxyflavone using boron tribromide (BBr₃) in anhydrous conditions. Key steps include:

- Reaction conditions : 300 mg of precursor reacted with 3 mmol BBr₃ at room temperature, yielding 76% product after purification .

- Structural validation :

- ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 10.17 (OH groups), δ 7.42–6.79 (aromatic protons), and δ 7.61–7.18 (chromone ring protons) confirm substitution patterns .

- Melting point : 340°C, consistent with flavonoid thermal stability .

| Parameter | Value |

|---|---|

| Yield | 76% |

| Melting Point | 340°C |

| Key NMR Signals | δ 10.17 (OH), δ 7.42–6.79 (aromatic) |

Q. What are the primary bioactivities of this compound, and how do they compare to structurally related flavonoids?

Answer: this compound exhibits bioactivities common to flavonoids, including:

- Antioxidant activity : Hydroxyl groups at C-6 and C-4' enhance free radical scavenging, similar to quercetin and luteolin .

- Enzyme inhibition :

- Aromatase inhibition : Structural analogs like 7,4'-dihydroxyflavone show Ki values of ~10 µM, suggesting potential anti-cancer properties via estrogen biosynthesis modulation .

- Cytochrome P450 interactions : Unlike 3,6-dihydroxyflavone, this compound’s metabolism in human liver microsomes remains uncharacterized, highlighting a research gap .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its aromatase inhibitory activity?

Answer: Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group positioning : Aromatase inhibition potency depends on hydroxylation at C-4' (e.g., 7,4'-dihydroxyflavone has higher activity than 5,4'-dihydroxyflavone) .

- Methoxy substitutions : Dimethoxy derivatives (e.g., 6,4'-dihydroxy-5,7-dimethoxyflavanone) reduce solubility but may enhance metabolic stability .

- Experimental design : Use molecular docking to simulate interactions with aromatase’s active site, focusing on residues critical for substrate binding (e.g., Thr310, Met374) .

Q. How do discrepancies in reported bioactivities of this compound arise, and how can they be resolved?

Answer: Contradictions in bioactivity data often stem from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. H295R) or substrate concentrations in aromatase inhibition assays .

- Solubility limitations : Poor aqueous solubility (common in dihydroxyflavones) may lead to underreported in vitro activity. Use DMSO as a co-solvent (<0.1% v/v) to improve dissolution .

- Metabolic interference : Hepatic metabolism by cytochrome P450 enzymes (e.g., CYP1A2) may reduce bioavailability. Co-administration with CYP inhibitors (e.g., ketoconazole) can clarify true efficacy .

Q. What experimental strategies are recommended for studying this compound’s environmental impact, such as soil microbial interactions?

Answer:

- Dose-response assays : Test concentrations ranging from 1–100 µM in soil microcosms, monitoring ATP levels (via luminescence assays) to assess microbial viability .

- Metagenomic analysis : Use 16S rRNA sequencing to identify bacterial taxa (e.g., Pseudomonas, Bacillus) sensitive to this compound .

- Control for confounding factors : Include naringenin (a structurally similar flavonoid) as a comparator to isolate structure-specific effects .

Q. Methodological Considerations

Properties

IUPAC Name |

6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULTBKXWHYHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022467 | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63046-09-3 | |

| Record name | 6,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.